molecular formula C19H13ClN4O3 B5249449 2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

Cat. No.: B5249449
M. Wt: 380.8 g/mol
InChI Key: GKEYCDDKCQCTRP-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a chloro group, a nitro group, and a phenyldiazenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a diazotization reaction to form the phenyldiazenyl group. The final step involves coupling the diazonium salt with 4-aminobenzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and the use of catalysts are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances its potential for specific interactions with biological targets and its utility in material science .

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3/c20-18-11-10-16(24(26)27)12-17(18)19(25)21-13-6-8-15(9-7-13)23-22-14-4-2-1-3-5-14/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYCDDKCQCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701038429
Record name Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403846-72-0
Record name Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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